2',3'-Dichloro-5'-fluorophenacyl chloride
Overview
Description
2’,3’-Dichloro-5’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4Cl2FO It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-5’-fluorophenacyl chloride typically involves the chlorination and fluorination of phenacyl chloride derivatives. One common method includes the reaction of 2’,3’-dichlorophenacyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dichloro-5’-fluorophenacyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under acidic conditions to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, fluorinated aromatic compounds, and various oxidized or reduced species depending on the reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Dichloro-5’-fluorophenacyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2’,3’-Dichloro-5’-fluorophenacyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares similar halogenation patterns but differs in the presence of a pyridine ring instead of a phenacyl structure.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a single chlorine atom and a trifluoromethyl group attached to a pyridine ring.
2,3,5,6-Tetrachloropyridine: This compound has multiple chlorine atoms attached to a pyridine ring, offering different reactivity and applications.
Uniqueness
2’,3’-Dichloro-5’-fluorophenacyl chloride is unique due to its specific combination of chlorine and fluorine atoms on a phenacyl chloride backbone This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications
Properties
IUPAC Name |
2-chloro-1-(2,3-dichloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKULPYEBRCYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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